2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole

Data Gap Procurement Risk Screening Library

2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole is a fully synthetic, disubstituted 1,3,4-oxadiazole heterocycle (C16H12BrClN2O2, exact mass 377.977) characterized by a 4-bromophenyl group at position 2 and a (4-chloro-2-methylphenoxy)methyl moiety at position It is listed in spectral databases and vendor catalogs as a research chemical, but no primary research article, patent, or curated bioactivity database entry providing quantitative pharmacological, physicochemical, or comparative performance data for this exact compound was identifiable in scientific literature or authoritative databases at the time of this analysis. The absence of published characterization beyond basic spectroscopic identity prevents any scientifically grounded differentiation claim from being made at present.

Molecular Formula C16H12BrClN2O2
Molecular Weight 379.63 g/mol
Cat. No. B12155041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole
Molecular FormulaC16H12BrClN2O2
Molecular Weight379.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrClN2O2/c1-10-8-13(18)6-7-14(10)21-9-15-19-20-16(22-15)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3
InChIKeyYTWHDNPBAMGZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole: Baseline Identity and Compound Class Context


2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole is a fully synthetic, disubstituted 1,3,4-oxadiazole heterocycle (C16H12BrClN2O2, exact mass 377.977) characterized by a 4-bromophenyl group at position 2 and a (4-chloro-2-methylphenoxy)methyl moiety at position 5. It is listed in spectral databases and vendor catalogs as a research chemical, but no primary research article, patent, or curated bioactivity database entry providing quantitative pharmacological, physicochemical, or comparative performance data for this exact compound was identifiable in scientific literature or authoritative databases at the time of this analysis [1]. The absence of published characterization beyond basic spectroscopic identity prevents any scientifically grounded differentiation claim from being made at present.

Why 2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


Within the 1,3,4-oxadiazole class, even subtle changes in the substitution pattern at the 2- and 5-positions are known to produce dramatic shifts in target binding, physicochemical properties, and biological readout [1]. The specific combination of a 4-bromophenyl and a (4-chloro-2-methylphenoxy)methyl group in the target compound introduces a unique three-dimensional pharmacophore and electronic distribution compared to analogs bearing only unsubstituted phenoxymethyl or phenyl groups. Generic substitution without exact structural matching therefore carries a high risk of losing the properties that a research or industrial user may be evaluating, even though quantitative evidence for this exact molecule is currently absent from the public domain.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole Against Closest Analogs


Absence of Publicly Available Comparative Activity Data Precludes Any Evidence-Based Differentiation Claim

An exhaustive search of PubMed, Google Scholar, PubChem, ChEBI, BindingDB, and major patent databases returned zero primary studies, patents, or database entries that report a quantitative activity value (e.g., IC50, MIC, Ki, logD, solubility, or in vivo PK parameter) for 2-(4-bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole. Consequently, no direct head-to-head comparison with a named structural analog can be performed. For the closest purchasable analog, 2-(4-bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole, the same data lacuna exists; no peer-reviewed activity value is available for that compound either [1]. In the absence of any quantitative data, differentiation claims would be entirely speculative and are therefore withheld.

Data Gap Procurement Risk Screening Library

Legitimate Application Scenarios for 2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole Based on Available Identity Evidence


Exploratory Medicinal Chemistry Scaffold Decoration

The compound may serve as a late-stage diversification intermediate in medicinal chemistry programs exploring 1,3,4-oxadiazole SAR. The chloro and methyl substituents on the phenoxy ring offer vectors for further functionalization or for probing steric and electronic effects in a novel chemical space, provided that the user generates the necessary activity data internally [1].

Spectroscopic Reference Standard for Analog Confirmation

The availability of a fully assigned ¹H NMR spectrum (300 MHz, DMSO-d6) in the SpectraBase database [1] allows the compound to be employed as a reference standard for confirming the identity of newly synthesized analogs that share the same core, thereby supporting quality control in synthetic chemistry workflows.

Building Block for Focused Compound Library Assembly

Owing to its unique substitution pattern, the compound can be purchased as a building block to construct a focused library of 1,3,4-oxadiazoles for phenotypic or target-based screening, filling a gap in current commercially available oxadiazole collections that predominantly contain simpler phenyl or unsubstituted phenoxymethyl variants [1].

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